molecular formula C21H21N5O2 B4462233 2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B4462233
M. Wt: 375.4 g/mol
InChI Key: UUTHMFCJSQFQJC-UHFFFAOYSA-N
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Description

2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine and triazine ring system, along with a tetrahydrofuran-2-ylmethyl group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a β-keto ester.

    Formation of the Pyridine Ring: The pyrazole derivative is then reacted with a suitable aldehyde to form the pyridine ring.

    Formation of the Triazine Ring: The final step involves the cyclization of the intermediate with a triazine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrazole-pyridine-triazine ring system.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A derivative with a similar triazine ring structure.

Uniqueness

2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which may impart distinct biological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

4-ethyl-11-(oxolan-2-ylmethyl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-2-16-18(14-7-4-3-5-8-14)20-23-22-19-17(26(20)24-16)10-11-25(21(19)27)13-15-9-6-12-28-15/h3-5,7-8,10-11,15H,2,6,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTHMFCJSQFQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)CC4CCCO4)N=NC2=C1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Reactant of Route 5
2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Reactant of Route 6
Reactant of Route 6
2-ethyl-3-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

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